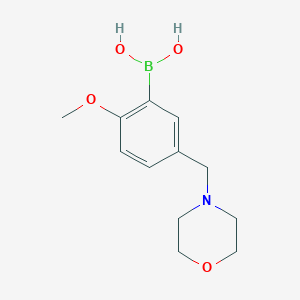

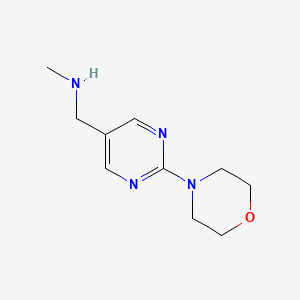

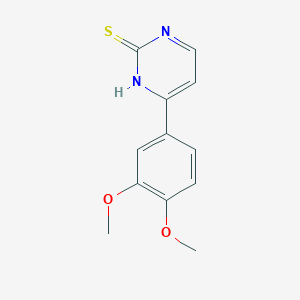

![molecular formula C14H11F3N4 B1453950 4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline CAS No. 1094315-12-4](/img/structure/B1453950.png)

4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline

Overview

Description

“4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline” is a chemical compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . These compounds are known for their diverse activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives is typically carried out from 2,3-dichloropyridine and hydrazine hydrate through multi-step reactions under microwave irradiation conditions . The structures of these compounds are characterized by various techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is a nitrogen-containing heterocycle . This core is often fused with other rings to produce highly active compounds .Chemical Reactions Analysis

The formation of these compounds involves aromatic nucleophilic substitution reactions . The presence of the trifluoromethyl group and the aniline moiety can influence the reactivity of these compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis . For instance, the compound “N-[2-(methylthio)phenyl]-3-(trifluromethyl)-5,6-dihydro-triazolo pyrazine7 (8H)carboxamide (RB9)” has a melting point of 191.9–197.3 °C .Scientific Research Applications

Synthesis and Chemical Properties

Convenient Access to Triazolo-Thiadiazolium Salts : A study by Nikpour and Motamedi (2015) outlines the synthesis of [1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-1-ium hydrosulfides through the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This process highlights the chemical versatility and reactivity of triazolo derivatives, which could be relevant for the compound (Nikpour & Motamedi, 2015).

Efficient Synthesis of Benzenesulfonamide Derivatives : Wu et al. (2013) developed a nine-step synthesis process for creating 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c] -pyrimidine-2-yl) benzenesulfonamide, starting from 4-nitro-2-(trifluoromethyl)aniline. This synthesis route, offering milder conditions and improved yields, could be applicable to the efficient production of compounds with structural similarities to the given chemical (Wu et al., 2013).

Metal-Free Synthesis of Triazolo[1,5-a]pyridines : Zheng et al. (2014) reported a metal-free synthesis method for biologically important 1,2,4-triazolo[1,5-a]pyridines, employing phenyliodine bis(trifluoroacetate) for intramolecular oxidative N-N bond formation. This approach, featuring short reaction times and high yields, may offer a novel pathway for synthesizing compounds with the given structural motif (Zheng et al., 2014).

Applications in Material Science and Biology

Electroluminescent Properties of Triazole-based Compounds : Jin et al. (2020) designed and synthesized small molecular compounds with donor-acceptor structures incorporating triphenylamine (TPA) as a donor and indazole, pyrazole, or triazole as acceptors. These compounds exhibited high photoluminescence quantum yields and were successfully applied in organic light-emitting diodes (OLEDs), demonstrating the potential of triazole derivatives in advanced material applications (Jin et al., 2020).

Antimicrobial and Insecticidal Activity of Sulfone Derivatives : Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and evaluated their antifungal and insecticidal activities. Certain derivatives showed significant efficacy against various pests and fungi, indicating the potential of these compounds in developing new pesticides or fungicides (Xu et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been reported to target various enzymes and receptors in the biological system .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

One study found that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Result of Action

For instance, one study found that a similar compound had remarkable anti-cancer activity on HT-29 cells .

Future Directions

properties

IUPAC Name |

4-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4/c15-14(16,17)10-3-6-12-19-20-13(21(12)8-10)7-9-1-4-11(18)5-2-9/h1-6,8H,7,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGROFPDKJOFPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

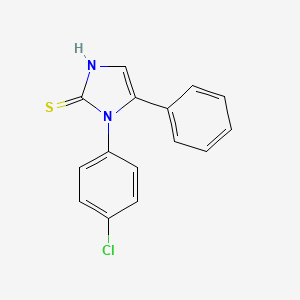

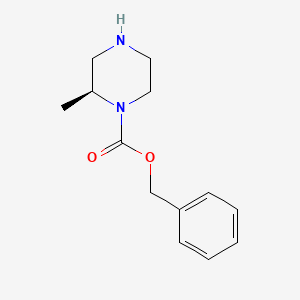

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)